molecular formula C5H7Li B14557718 lithium;ethenylcyclopropane CAS No. 61782-55-6

lithium;ethenylcyclopropane

Cat. No.: B14557718
CAS No.: 61782-55-6
M. Wt: 74.1 g/mol
InChI Key: KLUWTDIITNTUCO-UHFFFAOYSA-N
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Description

Lithium ethenylcyclopropane refers to a class of organolithium compounds incorporating an ethenylcyclopropane moiety. Ethenylcyclopropane (C₅H₈, CAS 693-86-7), also known as cyclopropane with an ethenyl substituent, is a strained cyclic hydrocarbon characterized by a three-membered cyclopropane ring bonded to a vinyl group . Its lithium derivatives are typically synthesized via deprotonation or transmetallation reactions using strong lithium bases such as lithium diisopropylamide (LDA) or alkyllithium reagents (e.g., n-butyllithium) . These compounds are highly reactive due to the strain in the cyclopropane ring and the electron-deficient nature of lithium, making them valuable intermediates in organic synthesis for constructing complex cyclic frameworks .

Key thermodynamic properties of ethenylcyclopropane include:

  • Boiling point: 52°C
  • Enthalpy of formation (ΔfH°liquid): 83.4 kJ/mol
  • Evaporation enthalpy (ΔvapH°): 28.1 kJ/mol

Properties

CAS No.

61782-55-6

Molecular Formula

C5H7Li

Molecular Weight

74.1 g/mol

IUPAC Name

lithium;ethenylcyclopropane

InChI

InChI=1S/C5H7.Li/c1-2-5-3-4-5;/h2-3,5H,1,4H2;/q-1;+1

InChI Key

KLUWTDIITNTUCO-UHFFFAOYSA-N

Canonical SMILES

[Li+].C=CC1C[CH-]1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;ethenylcyclopropane typically involves the reaction of ethenylcyclopropane with a lithium reagent. One common method is the reaction of ethenylcyclopropane with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the lithium.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;ethenylcyclopropane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and properties.

    Substitution: The lithium atom in the compound can be substituted with other atoms or groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenating agents, such as bromine or chlorine, can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lithium oxide derivatives, while substitution reactions can produce halogenated cyclopropane compounds.

Scientific Research Applications

Lithium;ethenylcyclopropane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: The compound’s reactivity makes it a useful tool in the study of biological processes involving reactive intermediates.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex organic molecules.

    Industry: It is used in the production of advanced materials, including polymers and composites, due to its unique structural properties.

Mechanism of Action

The mechanism of action of lithium;ethenylcyclopropane involves its ability to participate in various chemical reactions. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the ethenyl group, which can stabilize reaction intermediates. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, but generally involve the formation and breaking of carbon-carbon and carbon-lithium bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethynylcyclopropane (Cyclopropylacetylene)

  • Structure : C₅H₆, featuring a cyclopropane ring bonded to an ethynyl group (C≡CH) .
  • Synthesis : Produced via lithium-mediated coupling of acetylene with allyl chloride, followed by cyclization .
  • Reactivity : Less strained than ethenylcyclopropane due to linear sp-hybridization of the ethynyl group but more reactive in [2+2] cycloadditions.
  • Yield : ~65% in optimized lithium-based processes, compared to ~50% for ethenylcyclopropane derivatives .

1-Methoxy-2-Phenylcyclopropane

  • Structure : Methoxy and phenyl substituents on cyclopropane .
  • Synthesis : Generated via α-elimination using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) .
  • Stability : Enhanced steric protection from the phenyl group reduces ring-opening reactions compared to ethenylcyclopropane.
  • Applications : Used in carbene generation, whereas lithium ethenylcyclopropane is preferred for nucleophilic additions .

Lithium Cyclopropylamide (Li-Cyclopropaneamide)

  • Structure : Lithium coordinated to a cyclopropaneamide anion .
  • Basicity : Stronger base (pKa ~35) than lithium ethenylcyclopropane (pKa ~40–45) due to resonance stabilization of the amide .

Data Tables

Table 1: Thermodynamic Comparison of Cyclopropane Derivatives

Compound Boiling Point (°C) ΔfH°liquid (kJ/mol) ΔvapH° (kJ/mol)
Ethenylcyclopropane 52 83.4 28.1
Ethynylcyclopropane 48–52 90.2 26.3
1-Methoxy-2-phenylcyclopropane 120–125 N/A 35.7

Research Findings and Key Contrasts

Reactivity : Lithium ethenylcyclopropane exhibits higher electrophilicity than ethynylcyclopropane, enabling faster nucleophilic additions but greater susceptibility to ring-opening under acidic conditions .

Stereochemical Outcomes : Unlike ethynylcyclopropane, which produces stereoisomers during synthesis, lithium ethenylcyclopropane reactions are stereospecific due to the planar sp²-hybridized lithium center .

Industrial Relevance : Ethynylcyclopropane is prioritized in pharmaceutical synthesis (e.g., AVE0991 intermediates) , whereas lithium ethenylcyclopropane is niche in polymer chemistry .

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